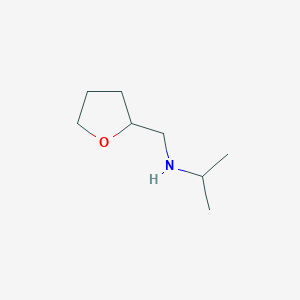![molecular formula C7H10O2 B1331443 Bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 13388-51-7](/img/structure/B1331443.png)
Bicyclo[3.1.0]hexane-3-carboxylic acid
Descripción general
Descripción
Bicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives are a class of compounds that have garnered interest due to their unique molecular architecture and potential pharmacological properties. These compounds are characterized by a bicyclic structure consisting of a cyclohexane ring fused to a three-membered ring, which imparts a high degree of three-dimensional conformational rigidity. This structural feature is particularly valuable in the design of bioactive molecules, as it can influence the interaction with biological targets, such as receptors and enzymes .
Synthesis Analysis
The synthesis of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives has been approached through various strategies. One method involves the stereoselective synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, where the reaction conditions are adjusted to obtain either cis or trans isomers. Optical resolution of these compounds has been achieved through diastereomeric salt formation or chromatography on a chiral stationary phase . Another approach utilizes the Corey-Link methodology for the stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, a potent metabotropic glutamate receptor agonist . Additionally, enantioselective syntheses have been reported using intramolecular cyclopropanation starting from commercially available enantiomerically pure materials .
Molecular Structure Analysis
The molecular structure of bicyclo[3.1.0]hexane derivatives has been studied using X-ray crystallography and ab initio calculations. These studies reveal the impact of substituents on the bicyclic core and provide insights into the conformational preferences of these molecules. For instance, the placement of substituents in syn and anti configurations can lead to conformational locking, which is important for the design of molecules with fixed pharmacophoric groups . The molecular structure analysis is crucial for understanding the relationship between the structure of these compounds and their biological activity.
Chemical Reactions Analysis
Bicyclo[3.1.0]hexane-3-carboxylic acid derivatives undergo various chemical reactions that are essential for their functionalization and exploration of their pharmacological potential. For example, the synthesis of mGluR2 antagonists involves chemical modification at the C-3 position of the bicyclo[3.1.0]hexane ring, leading to the discovery of compounds with high affinity and potent antagonist activity for the mGluR2 receptor . The ability to perform targeted chemical modifications on the bicyclic core allows for the generation of a diverse array of derivatives with different biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclo[3.1.0]hexane-3-carboxylic acid derivatives are influenced by their rigid bicyclic structure. This rigidity can affect solubility, stability, and reactivity, which are important parameters in drug development. The constrained geometry of these compounds can also lead to specific interactions with biological targets, which is exemplified by the potent and selective activity of certain derivatives as metabotropic glutamate receptor agonists or antagonists . Understanding these properties is essential for the optimization of these compounds as therapeutic agents.
Aplicaciones Científicas De Investigación
Structural Analysis and Conformational Properties
Bicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives exhibit interesting structural characteristics. These compounds can adopt distinct conformations due to their bicyclic core structure. For instance, studies have shown that embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold can result in potent metabotropic glutamate receptor antagonists or agonists (Jimeno et al., 2011).
Synthetic Methods
Synthetic approaches to bicyclo[3.1.0]hexane carboxylic acid derivatives have been explored. Enantioselective syntheses via intramolecular cyclopropanation starting from commercially available materials have been documented (Yoshikawa et al., 2004). Additionally, novel synthesis methods involving retro-Diels-Alder strategies have been employed for creating enantiomerically pure derivatives (Moher, 1996).
Pharmacological Potential
Bicyclo[3.1.0]hexane-3-carboxylic acid derivatives have shown potential in pharmacology. For example, chemical modification of these compounds led to the discovery of mGluR2 (metabotropic glutamate receptor 2) antagonists, indicating their significance in receptor-targeted drug development (Yasuhara et al., 2006).
NMR and Molecular Interactions
Studies in nuclear magnetic resonance (NMR) have revealed long-range spin-spin coupling in bicyclo[3.1.0]hexane systems, which is crucial for understanding their molecular interactions (Briden et al., 1968).
Catalytic Applications
The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester using tetramethylguanidine (TMG) as a catalyst highlights the compound's role in efficient synthesis processes (Zhang et al., 2007).
Safety And Hazards
The safety information for “Bicyclo[3.1.0]hexane-3-carboxylic acid” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Bicyclo[3.1.0]hexanes are among the most highly strained isolable organic compounds and their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . There is renewed demand for practical routes to more structurally diverse compounds from the pharmaceutical industry as it searches for the next generation of therapeutics .
Propiedades
IUPAC Name |
bicyclo[3.1.0]hexane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7(9)6-2-4-1-5(4)3-6/h4-6H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEUSWYDXDXBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297897 | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexane-3-carboxylic acid | |
CAS RN |
13388-51-7 | |
| Record name | 13388-51-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bicyclo[3.1.0]hexane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main focus of the research paper "The Electrolytic Decarboxylation of cis- and trans-Bicyclo[3.1.0]hexane-3-carboxylic Acids"?
A1: The research paper investigates the electrochemical behavior of cis- and trans-bicyclo[3.1.0]hexane-3-carboxylic acids during electrolytic decarboxylation. [] This process involves using electricity to remove a carboxyl group (-COOH) from the molecule, leading to the formation of new products. The study likely explores the reaction mechanisms, product selectivity, and potential factors influencing the decarboxylation process for these specific isomers.
Q2: Are there any insights into the reaction mechanisms or product selectivity provided in the abstract?
A2: Unfortunately, the provided abstract lacks specific details on the reaction mechanisms, product selectivity, or influencing factors. [] A full-text analysis of the paper would be necessary to extract these insights.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















